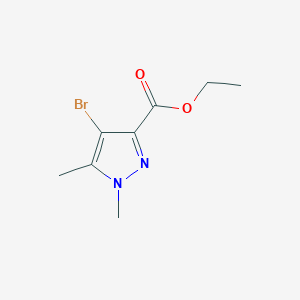

![molecular formula C19H22N4O2 B508022 [3-(5-苯基-2H-四唑-2-基)-1-金刚烷基]乙酸 CAS No. 438221-39-7](/img/structure/B508022.png)

[3-(5-苯基-2H-四唑-2-基)-1-金刚烷基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

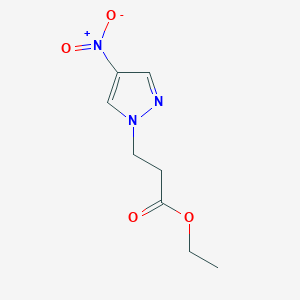

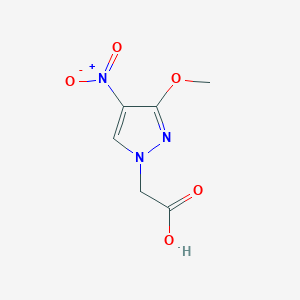

“(5-phenyl-2H-tetrazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has a molecular weight of 204.19 g/mol . The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of “(5-phenyl-2H-tetrazol-2-yl)acetic acid” consists of a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety . The InChI key for this compound is HXVZLHXCUVJOAQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“(5-phenyl-2H-tetrazol-2-yl)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 458.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a topological polar surface area of 80.9 Ų .

科学研究应用

合成及化学性质

[3-(5-苯基-2H-四唑-2-基)-1-金刚烷基]乙酸及其衍生物的合成和化学性质已得到广泛研究。2-((5-(金刚烷-1-基)-4-R-4H-1,2,4-三唑-3-基)硫代)乙酸的酯类合成已通过金刚烷-1-基)-1H-1,2,4-三唑-5-硫醇与 2-氯乙酸烷基化或用甲醇、乙醇和正丙醇等醇醚化酸来实现。合成的化合物已使用 1H NMR 光谱、IR 分光光度法和气相色谱-质谱等技术进行了分析,证实了它们的结构和物理化学性质 (Odyntsova, 2017)。

抗病毒和抗炎特性

与 [3-(5-苯基-2H-四唑-2-基)-1-金刚烷基]乙酸相关的化合物已在抗病毒和抗炎应用中显示出潜力。具体而言,合成了新型 2-金刚烷基-5-芳基-2H-四唑,其中一些对甲型流感 (H1N1) 病毒表现出中等抑制活性。已发现该化合物的特定衍生物的抗病毒选择性指数高于参考药物金刚烷胺 (Mikolaichuk 等,2021)。此外,已从 3-(1-金刚烷基)-4-取代-1,2,4-三唑啉-5-硫酮合成 N1-乙酸衍生物,在使用角叉菜胶诱导的大鼠足爪水肿法进行体内测试时,显示出良好或中等抗炎活性 (Al-Deeb 等,2006)。

在分子框架中的应用

该化合物及其衍生物已在分子框架的构建中得到应用,尤其是在金属有机框架 (MOF) 领域。例如,已将双三唑与金刚烷四羧酸相结合以构建中性的杂配铜(II)金属有机框架。这些框架表现出独特的网络拓扑结构和强反铁磁簇内和弱反铁磁簇间相互作用,展示了它们在包括磁性材料在内的各种应用中的潜力 (Senchyk 等,2013)。

在纳米技术中的应用

[3-(5-苯基-2H-四唑-2-基)-1-金刚烷基]乙酸的衍生物也已在纳米技术领域得到探索,特别是在原子力显微镜 (AFM) 工具的开发中。已合成了纳米级的四取代金刚烷,并结合了专为 AFM 应用设计的宽三足基,展示了该化合物在纳米技术应用中的多功能性和潜力 (Li 等,2003)。

未来方向

The future directions for research on “(5-phenyl-2H-tetrazol-2-yl)acetic acid” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities. For example, tetrazole derivatives could be investigated for their potential as therapeutic agents for inflammation-related diseases and other conditions .

作用机制

Target of Action

Tetrazole derivatives, in general, have been known to play a very important role in medicinal and pharmaceutical applications .

Mode of Action

Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .

Biochemical Pathways

It’s known that tetrazoles can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Pharmacokinetics

Tetrazoles are generally soluble in water and acetonitrile , which could potentially influence their bioavailability.

Result of Action

Tetrazole derivatives have shown promising biological activities, including antimicrobial and antitumor properties .

Action Environment

It’s known that tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire .

属性

IUPAC Name |

2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-16(25)11-18-7-13-6-14(8-18)10-19(9-13,12-18)23-21-17(20-22-23)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPNBGBGMZIDEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)